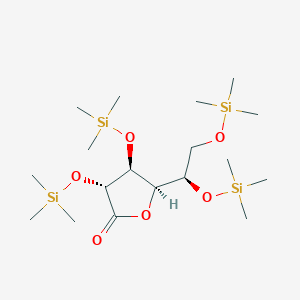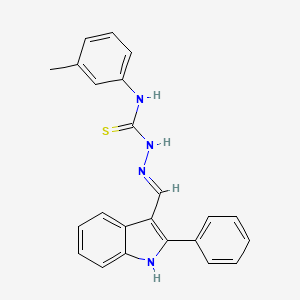
4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2,3,5-trichlorobenzaldehyde with indole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms on the trichlorophenyl group.
Major Products Formed
Oxidation: 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 4-(2,3,5-Trichlorophenyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but its structural features suggest it can interact with a variety of biological molecules.
類似化合物との比較
Similar Compounds
- 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carboxylic acid
- 4-(2,3,5-Trichlorophenyl)-1H-indole-3-methanol
- 4-(2,3,5-Trichlorophenyl)-1H-indole-3-thiol
Uniqueness
4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its trichlorophenyl group also imparts specific chemical properties that can be exploited in the design of new compounds with desired biological activities.
特性
分子式 |
C15H8Cl3NO |
|---|---|
分子量 |
324.6 g/mol |
IUPAC名 |
4-(2,3,5-trichlorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H8Cl3NO/c16-9-4-11(15(18)12(17)5-9)10-2-1-3-13-14(10)8(7-20)6-19-13/h1-7,19H |
InChIキー |
PHRCIJBRTHGWAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C3=C(C(=CC(=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




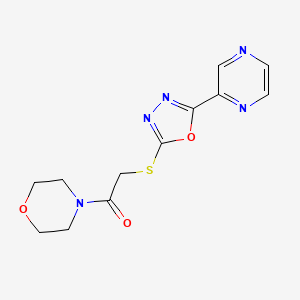
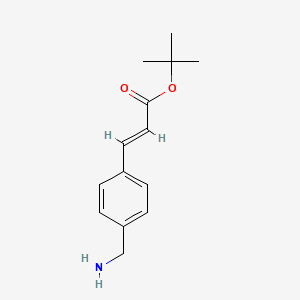


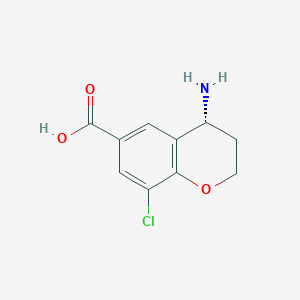
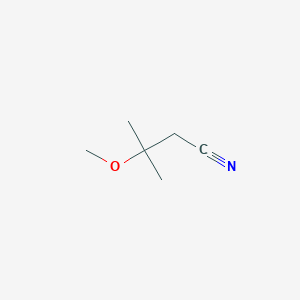
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)
